molecular formula C20H14ClN3O4S B14956257 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate

4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B14956257
M. Wt: 427.9 g/mol
InChI Key: UIDVGXJTHBTFSX-LICLKQGHSA-N
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Description

4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. The starting materials often include 2-chlorobenzaldehyde and thiosemicarbazide, which undergo cyclization to form the thiazolo-triazole core. The final step involves the esterification of the phenolic group with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolo-triazole core.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazolo-triazole core is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The thiazolo-triazole core can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
  • 4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate

Uniqueness

What sets 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its analogs.

Properties

Molecular Formula

C20H14ClN3O4S

Molecular Weight

427.9 g/mol

IUPAC Name

[4-[(E)-[2-(2-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C20H14ClN3O4S/c1-11(25)28-15-8-7-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-5-3-4-6-14(13)21/h3-10H,1-2H3/b17-10+

InChI Key

UIDVGXJTHBTFSX-LICLKQGHSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2)OC

Origin of Product

United States

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